1-Cyano-2-fluoro-4-fluorosulfonyloxybenzene
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Overview
Description
1-Cyano-2-fluoro-4-fluorosulfonyloxybenzene is a chemical compound characterized by the presence of cyano, fluoro, and fluorosulfonyloxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the fluorosulfonylation of a cyano-fluorobenzene precursor using fluorosulfonyl radicals . The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyano-2-fluoro-4-fluorosulfonyloxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorosulfonyloxy group is replaced by other nucleophiles.
Oxidation and Reduction: The cyano group can be reduced to primary amines, while the benzene ring can undergo oxidation to form quinones.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and other substituted benzenes.
Reduction Products: Primary amines from the reduction of the cyano group.
Coupling Products: Biaryl compounds from Suzuki–Miyaura coupling reactions.
Scientific Research Applications
1-Cyano-2-fluoro-4-fluorosulfonyloxybenzene has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science:
Pharmaceuticals: Investigated for its potential use in drug discovery and development.
Chemical Biology: Utilized in the study of biological systems and the development of bioactive compounds.
Mechanism of Action
The mechanism by which 1-Cyano-2-fluoro-4-fluorosulfonyloxybenzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the fluorosulfonyloxy group acts as a leaving group, allowing the nucleophile to attack the benzene ring. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed mechanisms .
Comparison with Similar Compounds
4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene: Similar structure but with different positions of the functional groups.
4-Cyano-2-fluorobenzoic acid: Lacks the fluorosulfonyloxy group but has similar cyano and fluoro groups.
Properties
IUPAC Name |
1-cyano-2-fluoro-4-fluorosulfonyloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO3S/c8-7-3-6(13-14(9,11)12)2-1-5(7)4-10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFONCPSDRHZNFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OS(=O)(=O)F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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